molecular formula C17H14N4S3 B13179856 5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-53-3

5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13179856
CAS No.: 116710-53-3
M. Wt: 370.5 g/mol
InChI Key: LXGMSKVXSZRJRP-UHFFFAOYSA-N
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Description

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzothiazole moiety linked to a triazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or sulfides.

Scientific Research Applications

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anti-tubercular application, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing the synthesis of essential cell wall components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of a benzothiazole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the DprE1 enzyme with high potency makes it a promising candidate for anti-tubercular drug development .

Properties

CAS No.

116710-53-3

Molecular Formula

C17H14N4S3

Molecular Weight

370.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14N4S3/c22-16-20-19-15(21(16)10-12-6-2-1-3-7-12)11-23-17-18-13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,20,22)

InChI Key

LXGMSKVXSZRJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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